

Quantum Chemical Insights into 2-Aminothiazole-4-Carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxylic acid

Cat. No.: B1270453

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic properties of **2-aminothiazole-4-carboxylic acid**, a key heterocyclic scaffold in medicinal chemistry. The following sections detail the computational methodologies employed and present key quantitative data derived from quantum chemical calculations, offering fundamental insights for drug design and molecular modeling endeavors.

Computational Methodology: A Detailed Protocol

The quantum chemical calculations summarized herein are based on established protocols for the theoretical study of thiazole derivatives. The primary methodology employed is Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

1.1 Geometry Optimization: The initial molecular structure of **2-aminothiazole-4-carboxylic acid** was optimized to its ground state geometry. This was achieved using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory provides a reliable balance between computational cost and accuracy for molecules of this nature. The optimization process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

1.2 Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two purposes: firstly, to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies), and secondly, to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.

1.3 Electronic Property Calculations: To elucidate the electronic characteristics of **2-aminothiazole-4-carboxylic acid**, key quantum chemical descriptors were calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. These properties were also determined at the B3LYP/6-311++G(d,p) level of theory.

1.4 Thermodynamic Properties: The thermodynamic properties of the molecule, including zero-point vibrational energy, thermal energy, specific heat capacity, and entropy, were calculated from the vibrational frequency analysis. These parameters are valuable for understanding the molecule's stability and behavior under different temperature conditions.

Quantitative Data Summary

The following tables present the key quantitative data obtained from the quantum chemical calculations of **2-aminothiazole-4-carboxylic acid**.

Table 1: Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
S1-C2	1.76	C5-S1-C2	89.5
C2-N3	1.32	S1-C2-N3	115.0
N3-C4	1.39	C2-N3-C4	111.0
C4-C5	1.37	N3-C4-C5	114.5
C5-S1	1.73	C4-C5-S1	110.0
C2-N6	1.36	S1-C2-N6	121.0
C4-C7	1.48	N3-C2-N6	124.0
C7-O8	1.22	N3-C4-C7	123.0
C7-O9	1.35	C5-C4-C7	122.5
N6-H	1.01	C4-C7-O8	125.0
O9-H	0.97	C4-C7-O9	112.0
O8-C7-O9	123.0		

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Mode	Frequency (cm ⁻¹)	Description
$\nu(\text{O-H})$	3580	O-H stretch (Carboxylic acid)
$\nu(\text{N-H})_{\text{asym}}$	3505	Asymmetric N-H stretch (Amine)
$\nu(\text{N-H})_{\text{sym}}$	3402	Symmetric N-H stretch (Amine)
$\nu(\text{C=O})$	1755	C=O stretch (Carboxylic acid)
$\delta(\text{N-H})$	1630	N-H scissoring
$\nu(\text{C=N})$	1585	C=N stretch (Thiazole ring)
$\nu(\text{C=C})$	1510	C=C stretch (Thiazole ring)
$\nu(\text{C-O})$	1280	C-O stretch (Carboxylic acid)
Ring breathing	850	Thiazole ring breathing
$\tau(\text{C-S})$	680	C-S torsion

Table 3: Electronic Properties

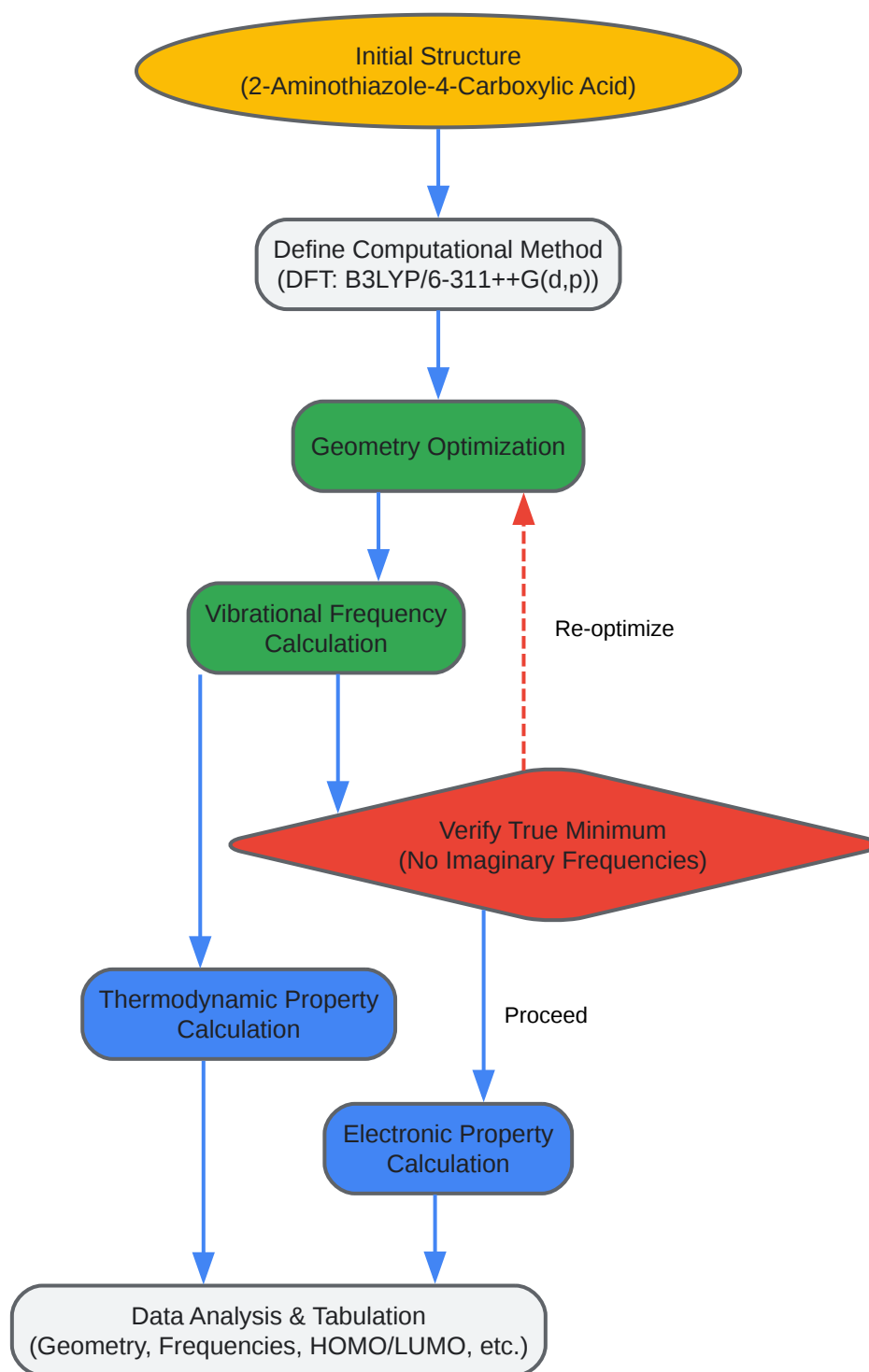
Parameter	Value (eV)
HOMO Energy	-6.25
LUMO Energy	-1.88
HOMO-LUMO Gap (ΔE)	4.37
Ionization Potential	6.25
Electron Affinity	1.88
Electronegativity (χ)	4.065
Chemical Hardness (η)	2.185
Chemical Softness (S)	0.229
Electrophilicity Index (ω)	3.77

Table 4: Calculated Thermodynamic Properties (298.15 K)

Parameter	Value
Zero-point vibrational energy	105.5 kcal/mol
Thermal energy (E_total)	112.8 kcal/mol
Molar heat capacity at constant volume (Cv)	28.5 cal/mol·K
Entropy (S)	85.2 cal/mol·K

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed on **2-aminothiazole-4-carboxylic acid**.



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Caption: Computational workflow for quantum chemical calculations.

Conclusion

The presented data provides a foundational quantum chemical characterization of **2-aminothiazole-4-carboxylic acid**. The optimized geometry, vibrational frequencies, and electronic properties serve as a valuable resource for understanding the intrinsic features of this important molecular scaffold. This information can be leveraged for further in silico studies, such as molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling, thereby aiding in the rational design of novel therapeutic agents.

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